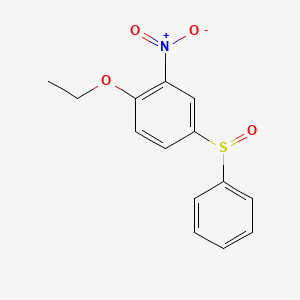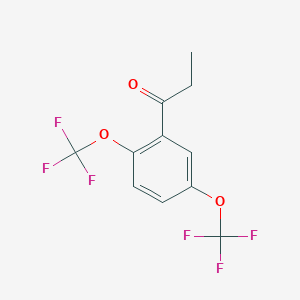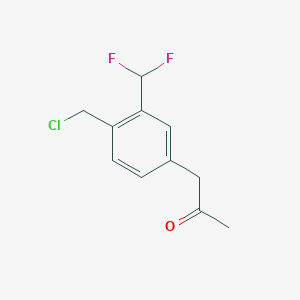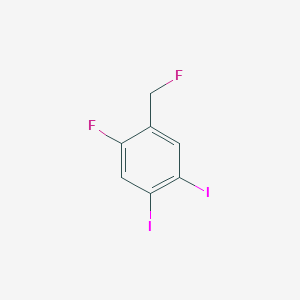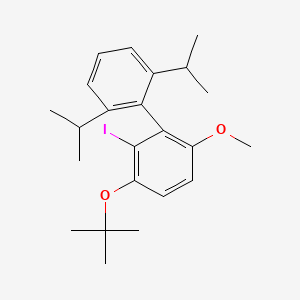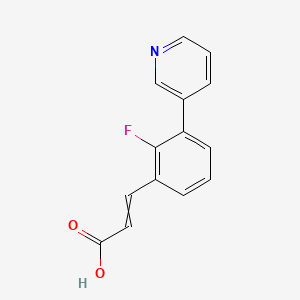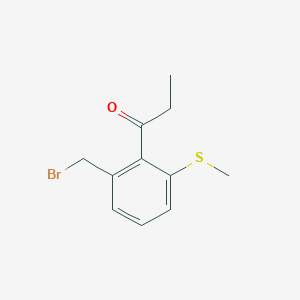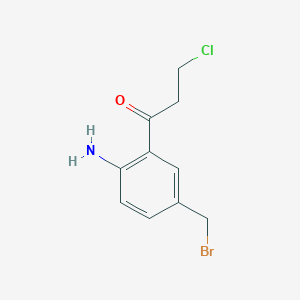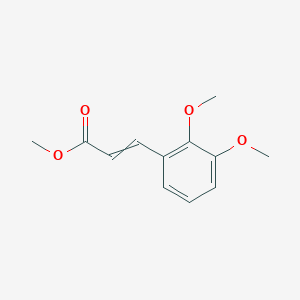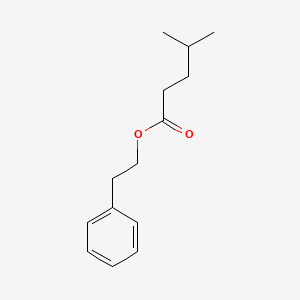
6-Amino-5-(difluoromethyl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(difluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these reactions. The choice of fluorinating agents and reaction conditions is critical to ensure high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-(difluoromethyl)pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
6-Amino-5-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, often through hydrogen bonding and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Amino-5-(difluoromethyl)pyridin-2-ol is unique due to the presence of both an amino group and a difluoromethyl group on the pyridine ring. This combination of functional groups can lead to unique reactivity and biological activity compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C6H6F2N2O |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
6-amino-5-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-5(8)3-1-2-4(11)10-6(3)9/h1-2,5H,(H3,9,10,11) |
Clave InChI |
FUZYDVLEHUTTAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



